Suppression of Dinuclear Byproduct Formation in Cu CVD Precursors: 2-Methyl-1-hexen-3-yne (MHY) vs. Hex-3-yn-1-ene (HY)
In copper chemical vapor deposition (Cu CVD) using (hfac)Cu(L) precursors, the ene-yne ligand L can form dinuclear [(hfac)Cu]2(L) species, which are detrimental to precursor volatility and film purity. The methyl group in 2-methyl-1-hexen-3-yne (MHY) introduces steric hindrance that directly reduces the stability and ease of formation of these dinuclear species relative to the unsubstituted analog hex-3-yn-1-ene (HY) [1].
| Evidence Dimension | Relative stability and ease of dinuclear species formation |
|---|---|
| Target Compound Data | [(hfac)Cu]2(MHY): less stable, forms with greater difficulty |
| Comparator Or Baseline | [(hfac)Cu]2(HY) (hex-3-yn-1-ene complex): more stable and more easily formed |
| Quantified Difference | Qualitative assessment: MHY complex is less stable and forms less readily due to steric hindrance of the methyl group. |
| Conditions | Comparative study under Cu CVD simulation conditions; characterization by 1H/13C NMR, IR, and X-ray crystallography. |
Why This Matters
For Cu CVD precursor procurement, MHY provides a demonstrably cleaner mononuclear precursor profile, reducing the risk of non-volatile dinuclear contaminants that can degrade film purity and process reliability.
- [1] Chen, T. Y., et al. (2001). Formation study and X-ray structures of dinuclear beta-diketonate copper(I) complexes with conjugated ene-yne Lewis base. Implications for the use of (hfac)Cu(MHY) as a precursor for copper CVD. Inorganic Chemistry, 40(24), 6167-6171. View Source
